molecular formula C27H32N2O3 B2762805 1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol CAS No. 347370-13-2

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2762805
CAS No.: 347370-13-2
M. Wt: 432.564
InChI Key: HPKOJUGXENTGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

  • Formation of the Benzyloxyphenol Intermediate

      Starting Materials: 4-hydroxybenzyl alcohol and benzyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Etherification

      Starting Materials: The benzyloxyphenol intermediate and 1-chloro-3-(4-(4-methylphenyl)piperazin-1-yl)propan-2-ol.

      Reaction Conditions: This step involves the use of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).

  • Final Product Formation

      Purification: The final product is typically purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The aromatic nitro groups, if present, can be reduced using hydrogenation over palladium on carbon.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in THF for etherification reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Benzyloxy)phenoxy]-3-[4-(phenyl)piperazin-1-yl]propan-2-ol: Lacks the methyl group on the phenyl ring.

    1-[4-(Benzyloxy)phenoxy]-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol: Contains a chlorine atom instead of a methyl group.

Uniqueness

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the 4-methylphenyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural variation can lead to differences in pharmacological activity and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-phenylmethoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-22-7-9-24(10-8-22)29-17-15-28(16-18-29)19-25(30)21-32-27-13-11-26(12-14-27)31-20-23-5-3-2-4-6-23/h2-14,25,30H,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKOJUGXENTGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.